An In-depth Technical Guide to 2-Amino-6-chlorobenzoxazole: Structure, Properties, and Applications

An In-depth Technical Guide to 2-Amino-6-chlorobenzoxazole: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Amino-6-chlorobenzoxazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and its burgeoning applications in medicinal chemistry, with a particular focus on its role as a scaffold for novel therapeutic agents.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its planar structure and the presence of heteroatoms offer unique opportunities for molecular interactions with biological targets.[1] Derivatives of benzoxazole have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and neuroprotective properties.[2][3] 2-Amino-6-chlorobenzoxazole, in particular, serves as a versatile building block, offering reactive sites for further chemical modifications to generate libraries of compounds for drug discovery programs.[4]

Core Molecular Structure and Properties

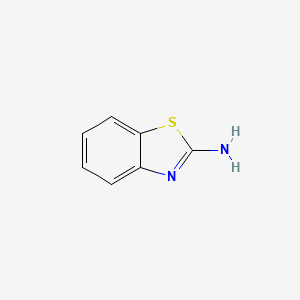

2-Amino-6-chlorobenzoxazole is an aromatic heterocyclic compound with the chemical formula C₇H₅ClN₂O.[5] Its structure is characterized by a benzoxazole core with an amino group at the 2-position and a chlorine atom at the 6-position.

IUPAC Name: 6-chloro-1,3-benzoxazol-2-amine[5] CAS Number: 52112-68-2[5] Molecular Weight: 168.58 g/mol [5]

The presence of the electron-donating amino group and the electron-withdrawing chlorine atom on the benzoxazole ring significantly influences its chemical reactivity and biological activity.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-6-chlorobenzoxazole is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 184 °C | [6] |

| Boiling Point | 316.8 °C at 760 mmHg | [6] |

| Density | 1.481 g/cm³ | [6] |

| Solubility | Insoluble in water | Inferred from general properties of similar compounds |

| XLogP3 | 2.5 | [5][6] |

These properties indicate a stable, solid compound under standard conditions with moderate lipophilicity, a key characteristic for potential drug candidates.

Synthesis of 2-Amino-6-chlorobenzoxazole: A Step-by-Step Protocol

The synthesis of 2-aminobenzoxazoles is a well-established area of organic chemistry, with several methodologies available. The most common and direct route involves the cyclization of a substituted 2-aminophenol with a cyanating agent.

General Synthesis Pathway

The synthesis of 2-aminobenzoxazole derivatives typically starts from the corresponding 2-aminophenol. The key step is the formation of the oxazole ring through cyclization with a reagent that provides the C2-amino functionality.

Caption: General synthesis workflow for 2-aminobenzoxazole derivatives.

Detailed Experimental Protocol for Analogue Synthesis

Reaction: Cyclization of 2-amino-4-chlorophenol with cyanogen bromide.

Materials:

-

2-amino-4-chlorophenol

-

Cyanogen bromide (BrCN)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-amino-4-chlorophenol (1.0 eq) in methanol, add cyanogen bromide (1.3 eq).

-

Stir the reaction mixture at 35 °C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the resulting residue with cold water.

-

Adjust the pH to 8-9 with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic phase over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by silica gel column chromatography to yield 2-Amino-6-chlorobenzoxazole.

Note on Causality: The use of a slight excess of cyanogen bromide ensures the complete consumption of the starting aminophenol. The basic workup with sodium bicarbonate is crucial to neutralize any acidic byproducts and facilitate the extraction of the desired product into the organic phase.

Spectroscopic Characterization

The structural elucidation of 2-Amino-6-chlorobenzoxazole relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino group. The aromatic protons on the benzene ring will appear as a set of multiplets or distinct doublets and doublet of doublets, with chemical shifts influenced by the chlorine and the fused oxazole ring. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the chlorine, oxygen, and nitrogen atoms. The carbon at the 2-position, bonded to the amino group and part of the oxazole ring, will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching vibrations of the primary amine (two bands) |

| 1640-1600 | C=N stretching of the oxazole ring |

| 1580-1450 | C=C stretching vibrations of the aromatic ring |

| 1250-1000 | C-O stretching of the oxazole ring |

| 850-750 | C-Cl stretching |

The presence of sharp peaks in the N-H stretching region is a key indicator of the primary amino group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.58 g/mol ).[5] The fragmentation pattern will be influenced by the stable benzoxazole ring system. Common fragmentation pathways may involve the loss of small molecules like HCN or CO. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2-Amino-6-chlorobenzoxazole is dictated by the interplay of its functional groups: the nucleophilic amino group, the benzoxazole ring system, and the chloro-substituted aromatic ring.

Reactivity of the Amino Group

The primary amino group at the 2-position is a key site for derivatization. It can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Formation of Schiff bases: Condensation with aldehydes and ketones.

These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery.[4]

Reactivity of the Benzoxazole Ring

The benzoxazole ring is relatively stable due to its aromaticity. However, it can participate in certain electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Role as a Building Block in Drug Discovery

2-Amino-6-chlorobenzoxazole is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[7] Its derivatives have been investigated for a range of biological activities.

Biological Activities and Therapeutic Potential

The 2-aminobenzoxazole scaffold has emerged as a promising pharmacophore in the development of new therapeutic agents.

Antifungal Activity

Derivatives of 2-aminobenzoxazole have demonstrated significant antifungal activity against a range of pathogenic fungi.[2][8] The mechanism of action is believed to involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane.

Sources

- 1. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases | MDPI [mdpi.com]

- 8. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]